molecular formula C21H31N3O2 B5624637 N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide

N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide

Cat. No.: B5624637
M. Wt: 357.5 g/mol
InChI Key: DREIWAFEGMOBBF-UXHICEINSA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a cyclopropyl group, a piperidine ring, and a pyrrolidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the cyclopropyl group and the hydroxyacetamide moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols in the presence of strong bases or catalysts.

    Formation of Hydroxyacetamide Moiety: This can be achieved through the reaction of appropriate amines with acetic anhydride or acetyl chloride, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide: shares structural similarities with other compounds containing piperidine and pyrrolidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)piperidin-4-yl]pyrrolidin-3-yl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-15-3-2-4-18(11-15)23-9-7-17(8-10-23)24-12-19(16-5-6-16)20(13-24)22-21(26)14-25/h2-4,11,16-17,19-20,25H,5-10,12-14H2,1H3,(H,22,26)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREIWAFEGMOBBF-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(CC2)N3CC(C(C3)NC(=O)CO)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCC(CC2)N3C[C@@H]([C@H](C3)NC(=O)CO)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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